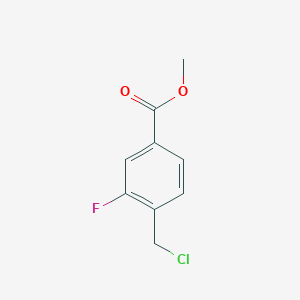

Methyl 4-(chloromethyl)-3-fluorobenzoate

Description

Methyl 4-(chloromethyl)-3-fluorobenzoate is a halogenated aromatic ester characterized by a benzoate backbone substituted with a fluorine atom at the 3-position and a chloromethyl group (-CH₂Cl) at the 4-position. This compound serves as a versatile intermediate in organic synthesis, particularly in pharmaceutical and agrochemical applications, due to the reactivity of its chloromethyl group and the electronic effects imparted by fluorine .

For example, III-3 was synthesized from methyl 3-fluoro-4-methylbenzoate via bromination using N-bromosuccinimide (NBS) and AIBN in dichloromethane (DCM) . Substituting NBS with N-chlorosuccinimide (NCS) could yield the chloromethyl derivative.

Properties

IUPAC Name |

methyl 4-(chloromethyl)-3-fluorobenzoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H8ClFO2/c1-13-9(12)6-2-3-7(5-10)8(11)4-6/h2-4H,5H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NOMRXUAGVLETSS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=CC(=C(C=C1)CCl)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H8ClFO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

202.61 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 4-(chloromethyl)-3-fluorobenzoate typically involves the esterification of 4-(chloromethyl)-3-fluorobenzoic acid with methanol in the presence of a catalyst such as sulfuric acid. The reaction is carried out under reflux conditions to ensure complete conversion of the acid to the ester.

Industrial Production Methods

In an industrial setting, the production of this compound may involve the use of continuous flow reactors to optimize reaction conditions and increase yield. The process may also include purification steps such as distillation and recrystallization to obtain the desired product with high purity.

Chemical Reactions Analysis

Types of Reactions

Methyl 4-(chloromethyl)-3-fluorobenzoate can undergo various chemical reactions, including:

Nucleophilic Substitution: The chloromethyl group can be substituted by nucleophiles such as amines, thiols, or alkoxides.

Hydrolysis: The ester group can be hydrolyzed to form the corresponding carboxylic acid and methanol.

Reduction: The ester group can be reduced to an alcohol using reducing agents such as lithium aluminum hydride.

Common Reagents and Conditions

Nucleophilic Substitution: Reagents such as sodium azide or potassium thiolate in polar aprotic solvents like dimethylformamide (DMF) are commonly used.

Hydrolysis: Acidic or basic conditions, such as hydrochloric acid or sodium hydroxide, are employed.

Reduction: Lithium aluminum hydride in anhydrous ether is a typical reagent for the reduction of esters.

Major Products Formed

Nucleophilic Substitution: Substituted benzoates with various functional groups.

Hydrolysis: 4-(Chloromethyl)-3-fluorobenzoic acid and methanol.

Reduction: 4-(Chloromethyl)-3-fluorobenzyl alcohol.

Scientific Research Applications

Methyl 4-(chloromethyl)-3-fluorobenzoate has several applications in scientific research:

Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules.

Pharmaceuticals: It is used in the development of potential drug candidates due to its ability to undergo various chemical modifications.

Materials Science: The compound is explored for its potential use in the development of new materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of Methyl 4-(chloromethyl)-3-fluorobenzoate depends on the specific chemical reactions it undergoes. For example, in nucleophilic substitution reactions, the chloromethyl group acts as a leaving group, allowing the nucleophile to attach to the benzene ring. The presence of the fluorine atom can influence the reactivity and stability of the compound by affecting the electron density on the benzene ring.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural and Functional Group Comparisons

The following compounds share structural or functional similarities with methyl 4-(chloromethyl)-3-fluorobenzoate:

Key Observations:

Halogen Effects: The chloromethyl group in the target compound offers greater electrophilicity compared to methyl (III-2) or bromomethyl (III-3) derivatives. Chlorine’s intermediate electronegativity balances reactivity and stability, making it suitable for controlled substitution reactions.

Functional Group Impact: The isoindolinone derivative (Compound 11) demonstrates how modifying the chloromethyl group with heterocycles can alter biological activity. Its 79% yield in synthesis suggests efficient coupling methodologies . Bromomethyl analog (III-3) achieved 86% yield, indicating robust radical bromination conditions .

Spectroscopic and Analytical Comparisons

Nuclear Magnetic Resonance (NMR) :

- Methyl 4-(bromomethyl)-3-fluorobenzoate (III-3) :

- Compound 11: Additional isoindolinone protons (e.g., aromatic protons at ~7.5–8.5 ppm) and ester carbonyls at ~165–170 ppm .

Research Findings and Implications

- Pharmaceutical Relevance : Chloromethyl derivatives are pivotal in constructing complex molecules like kinase inhibitors (e.g., ’s pyrazolo[3,4-d]pyrimidine derivatives) .

- Material Science : Fluorinated benzoates are used in liquid crystals and polymers, where fluorine’s electronegativity modulates material properties .

Biological Activity

Methyl 4-(chloromethyl)-3-fluorobenzoate is an organic compound that has attracted attention due to its potential biological activities. This article explores its biochemical properties, mechanisms of action, and implications in medicinal chemistry, supported by relevant research findings and data tables.

Chemical Structure and Properties

- Molecular Formula : C₉H₈ClF O₂

- Molecular Weight : Approximately 202.61 g/mol

- Appearance : Typically a white to off-white crystalline solid

The compound features a chloromethyl group and a fluorine atom attached to a benzoate structure, contributing to its reactivity and biological activity. The presence of the chlorine atom enhances its electrophilic characteristics, making it a potential candidate for various biochemical interactions.

The biological activity of this compound can be attributed to several mechanisms:

- Enzyme Inhibition : The compound may act as an inhibitor for enzymes involved in metabolic pathways. For example, it has been suggested that chloromethyl derivatives can inhibit acetylcholinesterase (AChE), which is crucial in neurotransmission.

- Cell Signaling Modulation : It can influence cell signaling pathways, potentially affecting processes such as apoptosis and cell proliferation. This modulation may have therapeutic implications in conditions like cancer and neurodegenerative diseases.

Biological Activities

Research indicates that this compound exhibits several notable biological activities:

- Anticancer Activity : Preliminary studies have shown that the compound induces apoptosis in various cancer cell lines, including lung, breast, and gastric cancers. IC50 values determined through MTT assays suggest significant antiproliferative effects at specific concentrations.

- Antibacterial and Antifungal Properties : The compound has demonstrated the ability to inhibit the growth of several bacterial strains (e.g., Staphylococcus aureus, Escherichia coli) and fungi (e.g., Candida albicans). This suggests potential applications in treating infections caused by these pathogens.

- Potential HDAC Inhibition : Its structural characteristics may allow it to function as a histone deacetylase (HDAC) inhibitor, which is significant in cancer therapy due to the role of HDACs in regulating gene expression.

Antiproliferative Studies

A study evaluated the antiproliferative effects of this compound on various cancer cell lines. Results indicated significant induction of apoptosis at specific concentrations. The IC50 values were determined through MTT assays, revealing effective inhibition of cell proliferation【2】.

Enzyme Interaction Studies

Research demonstrated that this compound could effectively inhibit certain enzymes involved in cancer progression. This suggests its potential as a therapeutic agent for targeting specific pathways associated with tumor growth【2】【5】.

Data Table: Biological Activity Overview

| Activity Type | Observations | Reference |

|---|---|---|

| Anticancer | Induces apoptosis in lung, breast, gastric cells | |

| Antibacterial | Inhibits growth of Staphylococcus aureus and E. coli | |

| Antifungal | Inhibits Candida albicans | |

| HDAC Inhibition | Potential role in cancer therapy |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.